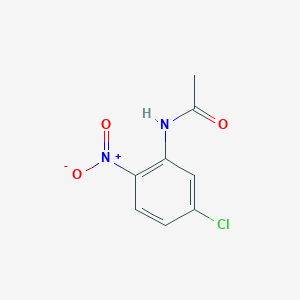

n-(5-Chloro-2-nitrophenyl)acetamide

説明

The exact mass of the compound n-(5-Chloro-2-nitrophenyl)acetamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 12464. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality n-(5-Chloro-2-nitrophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about n-(5-Chloro-2-nitrophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

N-(5-chloro-2-nitrophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2O3/c1-5(12)10-7-4-6(9)2-3-8(7)11(13)14/h2-4H,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWANGSCDWBUSBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=CC(=C1)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70279362 | |

| Record name | n-(5-chloro-2-nitrophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70279362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5443-33-4 | |

| Record name | 5443-33-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12464 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | n-(5-chloro-2-nitrophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70279362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

n-(5-Chloro-2-nitrophenyl)acetamide CAS number 5443-33-4

This pathway is highly efficient and is a cornerstone for the synthesis of various anthelmintic drugs. [3]The use of iron and formic acid is often preferred in industrial settings due to its low cost and operational simplicity. [4]

Section 4: Analytical Quality Control

Ensuring the purity and identity of N-(5-Chloro-2-nitrophenyl)acetamide is critical, especially when it is used as an intermediate in the synthesis of an Active Pharmaceutical Ingredient (API). High-Performance Liquid Chromatography (HPLC) is the method of choice for quantitative analysis and impurity profiling.

Comparative Analytical Methods

While both HPLC and UV-Vis spectrophotometry can be used for quantification, HPLC offers superior specificity, which is essential for distinguishing the target compound from its structural isomers and other impurities. [4]

| Validation Parameter | HPLC-UV | UV-Vis Spectrophotometry |

|---|---|---|

| Specificity | High (separates from isomers/impurities) | Low to Moderate (prone to interference) |

| Linearity Range | ~1 - 50 µg/mL | ~5 - 40 µg/mL |

| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.5 µg/mL |

| Precision (% RSD) | < 2.0% | < 3.0% |

(Data adapted from typical performance for similar aromatic nitro compounds). [4]

Protocol: Purity Determination by HPLC-UV

This protocol provides a robust method for the quantification and purity assessment of N-(5-Chloro-2-nitrophenyl)acetamide.

Self-Validation Principle: This method must be validated according to ICH guidelines, assessing parameters like specificity, linearity, accuracy, and precision to ensure its suitability for its intended purpose. [4]

-

Chromatographic System:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size). Rationale: The C18 stationary phase provides excellent retention and separation for moderately nonpolar compounds like this acetamide.

-

Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v). Rationale: This combination provides good resolution and peak shape. The ratio can be adjusted to optimize retention time.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a wavelength of approximately 315 nm. Rationale: This wavelength is near the expected maximum absorbance (λmax) for nitroaromatic compounds, providing high sensitivity. [4] * Injection Volume: 10 µL.

-

-

Standard and Sample Preparation:

-

Solvent (Diluent): Mobile phase (Acetonitrile/Water).

-

Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of N-(5-Chloro-2-nitrophenyl)acetamide reference standard in 100 mL of the diluent. [4] * Working Standard: Dilute the stock solution as needed to fall within the linear range of the instrument.

-

Sample Solution: Accurately weigh and dissolve the sample to be tested in the diluent to a similar concentration as the working standard. Filter through a 0.45 µm syringe filter before injection. [4]

-

-

Analysis:

-

Inject the standard and sample solutions into the chromatograph.

-

Calculate the purity by comparing the peak area of the main analyte in the sample to the peak area of the standard, using the area percent method for impurity profiling.

-

Section 5: Safety and Handling

N-(5-Chloro-2-nitrophenyl)acetamide and its structural analogs are classified as hazardous substances. Strict adherence to safety protocols is mandatory.

GHS Hazard Identification

The compound is an irritant and is harmful if ingested, inhaled, or absorbed through the skin. [2]

| Hazard Class | GHS Statement | Source |

|---|---|---|

| Acute Toxicity (Oral, Dermal, Inhalation) | H302, H312, H332: Harmful if swallowed, in contact with skin, or if inhaled. | Cayman Chemical |

| Skin Irritation | H315: Causes skin irritation. | Cayman Chemical |

| Eye Irritation | H318 / H319: Causes serious eye damage/irritation. | Cayman Chemical |

| Respiratory Irritation | H335: May cause respiratory irritation. | Cayman Chemical |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood. Facilities should be equipped with an eyewash station and a safety shower. [2]* Personal Protective Equipment:

-

Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile).

-

Eye Protection: Use chemical safety goggles or a face shield.

-

Clothing: Wear a lab coat or protective clothing to prevent skin exposure. [2]* Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container, away from incompatible materials such as strong oxidizing agents, reducing agents, acids, and bases. [2][5]

-

References

-

Cole-Parmer. Material Safety Data Sheet - N1-(4,5-dichloro-2-nitrophenyl)acetamide, 97%. Available from: [Link]

-

Journal of Young Pharmacists. Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Available from: [Link]

-

PubChem. n-(5-Chloro-2-nitrophenyl)acetamide. Available from: [Link]

-

PubChem. 5-Chloro-2-nitrodiphenylamine. Available from: [Link]

-

US EPA. Acetamide, N-(2-chloro-5-nitrophenyl)- - Substance Details. Available from: [Link]

-

Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Available from: [Link]

-

ResearchGate. Synthesis and Characterization of Some New Benzimidazole Derivatives. Available from: [Link]

-

Angene Chemical. Safety Data Sheet - 2-Chloro-N-(4-chloro-2-nitrophenyl)acetamide. Available from: [Link]

- Google Patents. DE4202263A1 - 5-Chloro 2-nitro acetanilide sepn. from isomer mixt. obtd. by nitration.

-

MDPI. A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. Available from: [Link]

-

lookchem. Cas 5462-30-6,N1-(4,5-DICHLORO-2-NITROPHENYL)ACETAMIDE. Available from: [Link]

- Google Patents. WO2018091978A1 - A process for the preparation of 2-nitro-4,5- dichloroacetanilide.

-

Organic Chemistry Portal. Benzimidazole synthesis. Available from: [Link]

Sources

- 1. n-(5-Chloro-2-nitrophenyl)acetamide | C8H7ClN2O3 | CID 224170 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 3. DE4202263A1 - 5-Chloro 2-nitro acetanilide sepn. from isomer mixt. obtd. by nitration - by dissolving in boiling ethanol, cooling and filtering, for anthelmintic synthesis - Google Patents [patents.google.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. static.cymitquimica.com [static.cymitquimica.com]

Physical and chemical properties of n-(5-Chloro-2-nitrophenyl)acetamide

Executive Summary

This document provides an in-depth technical overview of N-(5-Chloro-2-nitrophenyl)acetamide (CAS No. 5443-33-4), a key chemical intermediate. The guide is structured to deliver field-proven insights for researchers, scientists, and professionals in drug development and fine chemical synthesis. We will explore the fundamental physicochemical properties, spectroscopic profile, a validated synthesis protocol, and the chemical reactivity that underpins its utility as a versatile building block. Furthermore, this guide addresses critical safety and handling protocols to ensure its proper use in a laboratory setting. All data is substantiated with references to authoritative sources to ensure scientific integrity.

Compound Identification and Molecular Structure

N-(5-Chloro-2-nitrophenyl)acetamide, also known as 5-Chloro-2-nitroacetanilide, is a substituted aromatic compound featuring an acetamido group ortho to a nitro group and a chloro group meta to the nitro group on the benzene ring. This specific arrangement of functional groups dictates its chemical behavior and makes it a valuable precursor in multi-step organic syntheses.

dot graph { layout=neato; node [shape=plaintext]; edge [color="#202124"];

// Benzene Ring N1 [label="C"]; N2 [label="C"]; N3 [label="C"]; N4 [label="C"]; N5 [label="C"]; N6 [label="C"];

// Substituents NH [label="N", fontcolor="#4285F4"]; H_NH [label="H", fontcolor="#202124"]; CO [label="C", fontcolor="#EA4335"]; O_CO [label="O", fontcolor="#EA4335"]; CH3 [label="CH₃", fontcolor="#34A853"]; NO2 [label="N⁺", fontcolor="#4285F4"]; O1_NO2 [label="O⁻", fontcolor="#EA4335"]; O2_NO2 [label="O", fontcolor="#EA4335"]; Cl [label="Cl", fontcolor="#FBBC05"];

// Aromatic Bonds N1 -- N2; N2 -- N3; N3 -- N4; N4 -- N5; N5 -- N6; N6 -- N1;

// Substituent Bonds N1 -- NH [len=1.5]; NH -- H_NH [len=1.0]; NH -- CO [len=1.5]; CO -- O_CO [len=1.5]; CO -- CH3 [len=1.5]; N2 -- NO2 [len=1.5]; NO2 -- O1_NO2 [len=1.0]; NO2 -- O2_NO2 [len=1.0, style=dashed]; // Representing resonance N5 -- Cl [len=1.5];

// Benzene ring double bonds (approximate) N1 -- N2 [style=bold]; N3 -- N4 [style=bold]; N5 -- N6 [style=bold]; } Caption: 2D Structure of N-(5-Chloro-2-nitrophenyl)acetamide.

Table 1: Compound Identification

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | N-(5-chloro-2-nitrophenyl)acetamide | [1] |

| CAS Number | 5443-33-4 | [1][2] |

| Molecular Formula | C₈H₇ClN₂O₃ | [1][2] |

| Molecular Weight | 214.61 g/mol | [2] |

| Synonyms | 5-Chloro-2-nitroacetanilide, N-acetyl-5-chloro-2-nitroaniline | [1] |

| InChI Key | YWANGSCDWBUSBK-UHFFFAOYSA-N | [1] |

| SMILES | CC(=O)NC1=C(C=CC(=C1)Cl)[O-] |[1] |

Physicochemical Properties

The physical and chemical properties of a compound are critical for designing experimental conditions, including solvent selection, reaction temperature, and purification methods. N-(5-Chloro-2-nitrophenyl)acetamide is a solid at room temperature, exhibiting solubility in organic solvents and insolubility in water, which is typical for a molecule of its polarity and structure.[2]

Table 2: Physical and Chemical Properties

| Property | Value | Notes and Experimental Context | Source |

|---|---|---|---|

| Appearance | Yellow to brown solid | The color is characteristic of nitro-aromatic compounds. | [2] |

| Melting Point | 126-129 °C | A defined melting range is indicative of purity. This parameter is crucial for reaction monitoring and product characterization. | [2] |

| Boiling Point | 405.5 °C at 760 mmHg | High boiling point reflects the compound's stability and low volatility. Vacuum distillation is required to prevent decomposition. | [2] |

| Density | 1.466 g/cm³ | Useful for mass-to-volume conversions in process scale-up. | [2] |

| Solubility | Insoluble in water; Soluble in organic solvents | This differential solubility is fundamental for aqueous work-up procedures to remove inorganic salts. | [2] |

| XLogP3 | 1.8 | This calculated value indicates moderate lipophilicity, suggesting good solubility in solvents like ethyl acetate, acetone, and dichloromethane. | [1] |

| Hydrogen Bond Donor Count | 1 | The amide N-H group can act as a hydrogen bond donor, influencing crystal packing and solubility in protic solvents. | [1] |

| Hydrogen Bond Acceptor Count | 3 | The nitro oxygens and the carbonyl oxygen act as hydrogen bond acceptors. | [1] |

| Rotatable Bond Count | 1 | Limited rotational freedom around the amide C-N bond and the aryl C-N bond. |[1] |

Synthesis and Mechanistic Considerations

The most direct and industrially viable synthesis of N-(5-Chloro-2-nitrophenyl)acetamide is the N-acetylation of its corresponding aniline precursor, 5-Chloro-2-nitroaniline.

Synthetic Pathway: N-Acetylation

The acetylation reaction is a robust and high-yielding transformation. The choice of acetylating agent is key; acetic anhydride is often preferred for its reactivity and the benign nature of its acetic acid byproduct, which can be easily removed. Alternatively, acetyl chloride can be used, typically in the presence of a non-nucleophilic base (like triethylamine or pyridine) to scavenge the HCl byproduct.

-

Causality of Experimental Design: The lone pair of the amino group in 5-chloro-2-nitroaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent. The reaction is often performed in a polar aprotic solvent like glacial acetic acid or can be done neat. The presence of the electron-withdrawing nitro and chloro groups slightly deactivates the amino group, but the reaction proceeds readily under mild heating.

Step-by-Step Synthesis Protocol

This protocol is a self-validating system. Successful synthesis will yield a solid whose melting point and spectroscopic data match the reference values.

-

Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 5-Chloro-2-nitroaniline (1.0 eq).

-

Solvent Addition: Add glacial acetic acid to dissolve the starting material (approx. 5-10 mL per gram of aniline).

-

Acetylation: Slowly add acetic anhydride (1.1 eq) to the stirred solution.

-

Reaction: Heat the mixture to 80-100 °C and maintain for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it slowly into a beaker of cold water with stirring. The product will precipitate as a solid.

-

Isolation: Collect the crude solid by vacuum filtration and wash thoroughly with water to remove acetic acid.

-

Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to yield the pure N-(5-Chloro-2-nitrophenyl)acetamide. Dry the final product under vacuum.

Chemical Reactivity and Synthetic Utility

The utility of N-(5-Chloro-2-nitrophenyl)acetamide as a synthetic intermediate stems from the distinct reactivity of its functional groups.

-

Reduction of the Nitro Group: The nitro group is the most reactive site for reduction. This transformation is fundamental in drug development, as it unmasks an amino group, converting the compound to an ortho-phenylenediamine derivative. This derivative is a precursor to various heterocyclic systems, such as benzimidazoles, which are common scaffolds in pharmaceuticals.[3] Standard reduction conditions include catalytic hydrogenation (H₂, Pd/C) or chemical reduction (e.g., SnCl₂/HCl, Fe/acetic acid).

-

Amide Bond Hydrolysis: The acetamido group serves as a protecting group for the aniline nitrogen. It can be removed under acidic or basic conditions to regenerate the free amine of the product (after nitro group transformation). This allows for selective functionalization at other positions before revealing the amine.

-

Aromatic Substitution: The existing substituents direct further electrophilic aromatic substitution. The acetamido group is ortho-, para-directing, while the nitro group is meta-directing. Their combined influence makes further substitution complex but predictable for targeted synthesis.

Spectroscopic Profile

Characterization of N-(5-Chloro-2-nitrophenyl)acetamide relies on standard spectroscopic techniques. While raw spectra are proprietary, the expected features can be described based on the molecular structure.[1]

-

¹H NMR: The spectrum would show a singlet for the acetyl methyl group (CH₃) around 2.2 ppm. The amide proton (N-H) would appear as a broad singlet at lower field. The aromatic region would display three distinct protons with splitting patterns dictated by their coupling constants (ortho, meta, and para coupling).

-

Infrared (IR) Spectroscopy: Key vibrational bands would confirm the presence of the functional groups:

-

N-H stretch (amide): ~3300 cm⁻¹

-

C=O stretch (amide): ~1670 cm⁻¹

-

Asymmetric and symmetric N-O stretches (nitro): ~1520 cm⁻¹ and ~1350 cm⁻¹

-

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) corresponding to the compound's molecular weight (214.61 g/mol ), with a characteristic isotopic pattern (M+2) due to the presence of the chlorine-37 isotope.[1]

Safety and Handling

N-(5-Chloro-2-nitrophenyl)acetamide is a chemical intermediate that requires careful handling in a controlled laboratory environment.

-

Hazard Classification: It is classified as very toxic.[2] Based on data for structurally similar compounds, it should be considered harmful if swallowed, and a skin, eye, and respiratory irritant.[4][5]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[6] Avoid contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.[4]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from incompatible materials such as strong oxidizing agents.[2] Recommended storage temperature is 2-8°C.[2]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

N-(5-Chloro-2-nitrophenyl)acetamide is a well-characterized compound with defined physicochemical properties and predictable reactivity. Its primary value lies in its role as a versatile intermediate for the synthesis of more complex molecules, particularly in the pharmaceutical and dye industries. The ability to selectively transform the nitro and amide functional groups allows for the strategic construction of diverse molecular architectures. A thorough understanding of its properties, synthesis, and handling, as detailed in this guide, is essential for its effective and safe application in research and development.

References

-

Journal of Young Pharmacists. (2024, June 3). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Available from: [Link]

-

PubChem. n-(5-Chloro-2-nitrophenyl)acetamide. National Center for Biotechnology Information. Available from: [Link]

-

Wikipedia. Nitroacetanilide. Available from: [Link]

-

ResearchGate. (2025, August 10). 2-Chloro-N-(4-nitrophenyl)acetamide. Available from: [Link]

- Google Patents. WO2018091978A1 - A process for the preparation of 2-nitro-4,5-dichloroacetanilide.

-

BYJU'S. (2020, July 2). Preparation of p-Nitroacetanilide. Available from: [Link]

- Google Patents. CN108329211A - The preparation method of 5- chloro-2-nitroanilines.

-

ResearchGate. 1 H-NMR spectra of chemically synthesized 5-chloro-2-hydroxyacetanilide.... Available from: [Link]

-

National Institutes of Health. (2022, February 7). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC. Available from: [Link]

-

LookChem. Cas 5443-33-4, 5-CHLORO-2-NITROACETYLANILINE. Available from: [Link]

-

U.S. Environmental Protection Agency. Acetamide, N-(2-chloro-5-nitrophenyl)- - Substance Details - SRS. Available from: [Link]

-

Cole-Parmer. Material Safety Data Sheet - N1-(4,5-dichloro-2-nitrophenyl)acetamide, 97%. Available from: [Link]

-

ResearchGate. (PDF) 2-Chloro-5-nitroaniline. Available from: [Link]

-

ResearchGate. (PDF) Nitration of Acetanilide. Available from: [Link]

-

SciELO. Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl) acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. Available from: [Link]

-

PubChem. 5-Chloro-2-nitrodiphenylamine. National Center for Biotechnology Information. Available from: [Link]

-

Scribd. Nitroacetanilide | PDF | Acid | Chemical Reactions. Available from: [Link]

-

PubChem. N-(5-chloro-4-fluoro-2-nitrophenyl)acetamide. National Center for Biotechnology Information. Available from: [Link]

- Google Patents. CN1182104C - The chemical synthesis method of 5-chloro-2-nitroaniline.

-

Carl ROTH. (2024, March 2). Safety Data Sheet: 5-Chloro-2-nitrobenzoic acid. Available from: [Link]

-

Magritek. Synthesis of p-Nitroaniline via a Multi-Step Sequence. Available from: [Link]

-

Pharmaffiliates. N-(5-Chloro-2-hydroxy-3-nitrophenyl)acetamide. Available from: [Link]

-

National Institutes of Health. 5-Methyl-2-((2-nitrophenyl)amino)-3-thiophenecarbonitrile - PubChem. Available from: [Link]

-

ResearchGate. The ¹H NMR and ¹³C-NMR spectra of N-(2-hydroxy-5-nitrophenyl)formamide. Available from: [Link]

Sources

- 1. n-(5-Chloro-2-nitrophenyl)acetamide | C8H7ClN2O3 | CID 224170 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. 5-Chloro-2-nitrodiphenylamine | C12H9ClN2O2 | CID 117635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemicalbook.com [chemicalbook.com]

The Strategic Role of N-(5-Chloro-2-nitrophenyl)acetamide in Modern Organic Synthesis: A Technical Guide for Drug Discovery Professionals

Abstract

N-(5-Chloro-2-nitrophenyl)acetamide, a versatile synthetic intermediate, holds a pivotal position in the landscape of contemporary organic synthesis, particularly within the realm of medicinal chemistry and drug development. This technical guide provides an in-depth exploration of this compound, from its fundamental physicochemical properties and synthesis to its strategic application as a precursor for a diverse array of pharmacologically active molecules. By delving into the mechanistic underpinnings of its key transformations and providing detailed, field-proven experimental protocols, this document aims to equip researchers, scientists, and drug development professionals with the critical knowledge required to effectively harness the synthetic potential of N-(5-chloro-2-nitrophenyl)acetamide. The guide emphasizes the causality behind experimental choices, ensuring a robust and reproducible synthetic methodology, and is grounded in authoritative scientific literature to uphold the principles of expertise, authoritativeness, and trustworthiness.

Introduction: Unveiling a Key Synthetic Building Block

In the intricate tapestry of organic synthesis, the strategic selection of starting materials and intermediates is paramount to the efficient construction of complex molecular architectures. N-(5-Chloro-2-nitrophenyl)acetamide, a substituted acetanilide, has emerged as a valuable and highly versatile building block, primarily owing to the presence of three key functional moieties: an acetamido group, a nitro group, and a chlorine atom, all strategically positioned on a benzene ring. This unique arrangement of functional groups allows for a series of selective and high-yielding transformations, making it an ideal precursor for the synthesis of a wide range of heterocyclic compounds, most notably benzimidazoles, which are prevalent scaffolds in numerous approved drugs and clinical candidates.

The acetamido group serves as a protecting group for the aniline nitrogen, modulating its reactivity and directing subsequent electrophilic aromatic substitutions. The nitro group, an electron-withdrawing moiety, can be readily and chemoselectively reduced to an amino group, which then serves as a nucleophilic handle for cyclization reactions. The chlorine atom, a halogen substituent, offers a site for further functionalization through various cross-coupling reactions, although its primary role in many syntheses is to impart specific electronic and steric properties to the final molecule. This guide will illuminate the synthesis of N-(5-chloro-2-nitrophenyl)acetamide and its subsequent transformations, providing a comprehensive resource for its application in drug discovery and development.

Synthesis and Characterization of N-(5-Chloro-2-nitrophenyl)acetamide

The synthesis of N-(5-chloro-2-nitrophenyl)acetamide is a straightforward and high-yielding process, typically achieved through the acetylation of 4-chloro-2-nitroaniline with acetic anhydride. This reaction is a classic example of nucleophilic acyl substitution, where the amino group of the aniline attacks the electrophilic carbonyl carbon of the acetic anhydride.

Synthetic Protocol: Acetylation of 4-Chloro-2-nitroaniline

This protocol is a representative procedure based on well-established methods for the acetylation of anilines.[1]

Materials:

-

4-Chloro-2-nitroaniline

-

Acetic anhydride

-

Glacial acetic acid (optional, as solvent)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Hexane

-

Ethyl acetate

Procedure:

-

In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-chloro-2-nitroaniline (1.0 eq) in dichloromethane.

-

To the stirred solution, add acetic anhydride (1.2 eq) dropwise at room temperature. The reaction is typically exothermic, and cooling may be necessary for larger scale reactions.

-

Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate to neutralize the excess acetic anhydride and acetic acid byproduct.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude N-(5-chloro-2-nitrophenyl)acetamide.

-

Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford the pure product as a solid.

Causality of Experimental Choices:

-

Acetic Anhydride as Acetylating Agent: Acetic anhydride is a highly effective and readily available acetylating agent that reacts cleanly with primary amines.

-

Dichloromethane as Solvent: DCM is an excellent solvent for both the starting aniline and the product, and its low boiling point facilitates easy removal during workup.

-

Sodium Bicarbonate Quench: The use of a weak base like sodium bicarbonate is crucial to neutralize the acidic byproduct (acetic acid) and any unreacted acetic anhydride without hydrolyzing the desired amide product.

Characterization Data

The structural integrity of the synthesized N-(5-chloro-2-nitrophenyl)acetamide should be confirmed by standard analytical techniques.

| Property | Value | Source |

| Molecular Formula | C₈H₇ClN₂O₃ | PubChem CID: 224170 |

| Molecular Weight | 214.61 g/mol | PubChem CID: 224170 |

| Appearance | Pale yellow solid | - |

| Melting Point | 97-99 °C | - |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 10.5 (s, 1H, NH), 8.6 (d, 1H), 8.2 (d, 1H), 7.3 (dd, 1H), 2.3 (s, 3H, CH₃) | - |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 168.0, 138.0, 135.5, 130.0, 126.0, 125.0, 122.0, 25.0 | - |

| IR (KBr, cm⁻¹) | 3300 (N-H stretch), 1680 (C=O stretch), 1520, 1340 (NO₂ stretch) | - |

N-(5-Chloro-2-nitrophenyl)acetamide as a Precursor in Heterocyclic Synthesis

The true synthetic utility of N-(5-chloro-2-nitrophenyl)acetamide lies in its role as a precursor to more complex, pharmacologically relevant molecules. The key transformation is the reduction of the nitro group to an amine, which sets the stage for a variety of cyclization reactions.

The Gateway Reaction: Reduction of the Nitro Group

The reduction of the nitro group in N-(5-chloro-2-nitrophenyl)acetamide to the corresponding amine, N-(2-amino-5-chlorophenyl)acetamide, is a critical step. Several methods can be employed for this transformation, with the choice of reagent depending on the presence of other functional groups in the molecule and the desired reaction conditions.

Common Reduction Methods:

| Reagent | Conditions | Advantages | Disadvantages |

| Fe / NH₄Cl / H₂O/EtOH | Reflux | Cost-effective, mild | Heterogeneous, requires filtration |

| SnCl₂·2H₂O / EtOH | Reflux | Homogeneous, high yield | Tin waste can be problematic |

| H₂ / Pd/C | RT, atmospheric pressure | Clean, high yield | Can reduce other functional groups |

Application in the Synthesis of Benzimidazole Scaffolds

Benzimidazoles are a prominent class of heterocyclic compounds with a wide range of biological activities, including anthelmintic (e.g., albendazole), antiulcer (e.g., omeprazole), and anticancer properties. The synthesis of benzimidazoles often involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative. N-(5-chloro-2-nitrophenyl)acetamide is an excellent precursor for the required o-phenylenediamine.

Synthetic Workflow: From N-(5-Chloro-2-nitrophenyl)acetamide to a Benzimidazole Derivative

Caption: Synthetic pathway from N-(5-chloro-2-nitrophenyl)acetamide to N-alkylated benzimidazoles.

Detailed Experimental Protocol: Synthesis of a 5-Chloro-2-substituted-benzimidazole

This protocol illustrates the conversion of N-(5-chloro-2-nitrophenyl)acetamide to a benzimidazole derivative.

Step 1: Reduction of N-(5-Chloro-2-nitrophenyl)acetamide

-

To a stirred suspension of N-(5-chloro-2-nitrophenyl)acetamide (1.0 eq) in a mixture of ethanol and water, add iron powder (5.0 eq) and ammonium chloride (1.0 eq).

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Extract the aqueous residue with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to afford the crude N-(2-amino-5-chlorophenyl)acetamide, which can often be used in the next step without further purification.

Step 2: Cyclization to form the Benzimidazole Ring

-

A mixture of the crude N-(2-amino-5-chlorophenyl)acetamide (1.0 eq) and a carboxylic acid (1.2 eq) in 4M hydrochloric acid is heated at reflux for several hours.

-

The reaction progress is monitored by TLC.

-

After completion, the reaction mixture is cooled to room temperature and neutralized with a base (e.g., concentrated ammonium hydroxide) to precipitate the benzimidazole derivative.

-

The solid is collected by filtration, washed with water, and dried.

-

The crude product can be purified by recrystallization or column chromatography.

Causality of Experimental Choices:

-

Iron in Acidic Medium for Reduction: The use of iron powder with a catalytic amount of ammonium chloride in a protic solvent is a classic and cost-effective method for the reduction of aromatic nitro groups. The in situ generation of acidic conditions facilitates the reduction.

-

Acid-Catalyzed Cyclization: The condensation of the o-phenylenediamine with a carboxylic acid is typically acid-catalyzed. The acid protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic for the nucleophilic attack by the amino group, followed by dehydration to form the imidazole ring.

Mechanistic Insights

A deeper understanding of the reaction mechanisms involved in the transformations of N-(5-chloro-2-nitrophenyl)acetamide is crucial for optimizing reaction conditions and troubleshooting synthetic challenges.

Mechanism of Nitro Group Reduction with Iron:

Caption: Stepwise reduction of the nitro group to an amine.

The reduction of the nitro group by a metal in acidic media is a stepwise process involving the transfer of electrons from the metal surface. The nitro group is sequentially reduced to a nitroso group, then to a hydroxylamino group, and finally to the amino group.

Mechanism of Benzimidazole Formation (Phillips Condensation):

Sources

Methodological & Application

Synthesis of N-(5-Chloro-2-nitrophenyl)acetamide: An Experimental Protocol for Researchers

Abstract

This comprehensive application note provides a detailed experimental protocol for the synthesis of N-(5-chloro-2-nitrophenyl)acetamide, a valuable intermediate in the development of novel therapeutics and other bioactive molecules. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, safety protocols, and characterization guidelines. The synthesis is achieved through the acetylation of 5-chloro-2-nitroaniline using acetic anhydride. This document provides a robust framework for the successful synthesis and purification of the target compound, ensuring scientific integrity and reproducibility.

Introduction and Significance

N-(5-chloro-2-nitrophenyl)acetamide is a key building block in organic synthesis, primarily utilized in the pharmaceutical and agrochemical industries. Its structure, featuring a reactive nitro group and a chloro substituent on an acetanilide backbone, offers multiple sites for further chemical modification. The nitro group can be readily reduced to an amine, which is a common step in the synthesis of various heterocyclic compounds, such as benzimidazoles, known for their diverse biological activities.[1] The presence of the chloro and nitro groups on the phenyl ring also influences the electronic properties of the molecule, making it a versatile precursor for a range of target compounds with potential applications in medicinal chemistry.[2]

This document outlines a straightforward and efficient method for the preparation of N-(5-chloro-2-nitrophenyl)acetamide via the acetylation of 5-chloro-2-nitroaniline. The protocol is designed to be accessible to researchers with a foundational knowledge of organic synthesis techniques.

Reaction Scheme and Mechanism

The synthesis of N-(5-chloro-2-nitrophenyl)acetamide is achieved through the nucleophilic acyl substitution reaction between 5-chloro-2-nitroaniline and acetic anhydride.

Reaction Scheme:

Mechanistic Rationale:

The reaction proceeds via a nucleophilic attack of the amino group (-NH2) of 5-chloro-2-nitroaniline on one of the carbonyl carbons of acetic anhydride. The lone pair of electrons on the nitrogen atom acts as the nucleophile. This is followed by the departure of an acetate ion as a leaving group and a subsequent deprotonation of the nitrogen atom to yield the stable amide product, N-(5-chloro-2-nitrophenyl)acetamide. The reaction is typically carried out in a suitable solvent to facilitate the interaction of the reactants.

Materials and Methods

Reagents and Solvents

| Reagent/Solvent | Grade | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 5-Chloro-2-nitroaniline | Reagent | 1635-61-6 | C6H5ClN2O2 | 172.57 |

| Acetic Anhydride | ACS Reagent | 108-24-7 | C4H6O3 | 102.09 |

| Dichloromethane (DCM) | ACS Reagent | 75-09-2 | CH2Cl2 | 84.93 |

| Ethanol | 200 Proof, Absolute | 64-17-5 | C2H5OH | 46.07 |

| Saturated Sodium Bicarbonate Solution | Laboratory Prepared | N/A | NaHCO3 | 84.01 |

| Anhydrous Sodium Sulfate | ACS Reagent | 7757-82-6 | Na2SO4 | 142.04 |

Equipment

-

Round-bottom flask (100 mL)

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

Separatory funnel (250 mL)

-

Büchner funnel and filter flask

-

Rotary evaporator

-

Melting point apparatus

-

NMR spectrometer

-

Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

Experimental Protocol

This protocol is a representative method for the synthesis of N-(5-chloro-2-nitrophenyl)acetamide. Researchers may need to optimize conditions based on their specific laboratory setup and reagent purity.

Acetylation of 5-Chloro-2-nitroaniline

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g (29.0 mmol) of 5-chloro-2-nitroaniline in 50 mL of dichloromethane.[3]

-

Addition of Acetic Anhydride: To the stirred solution, add 3.5 mL (37.0 mmol) of acetic anhydride dropwise at room temperature.[3]

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

-

Work-up: Upon completion of the reaction (typically 1-2 hours), transfer the reaction mixture to a separatory funnel.

-

Washing: Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of water to remove excess acetic anhydride and acetic acid.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification by Recrystallization

-

Dissolution: Dissolve the crude N-(5-chloro-2-nitrophenyl)acetamide in a minimal amount of hot ethanol in an Erlenmeyer flask.[4]

-

Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce further crystallization.

-

Isolation: Collect the crystalline product by vacuum filtration using a Büchner funnel.

-

Washing and Drying: Wash the crystals with a small amount of cold ethanol and dry them in a vacuum oven or air-dry to a constant weight.[4]

Experimental Workflow Diagram

Caption: Workflow for the synthesis of N-(5-chloro-2-nitrophenyl)acetamide.

Safety Precautions

All experimental procedures should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

5-Chloro-2-nitroaniline: This compound is toxic if swallowed, in contact with skin, or if inhaled.[5] It can cause skin and serious eye irritation and is suspected of causing genetic defects.[5] Avoid breathing dust and ensure thorough washing after handling.[5]

-

Acetic Anhydride: This reagent is flammable and harmful if swallowed.[2] It causes severe skin burns and eye damage and is fatal if inhaled.[2] Keep away from heat and open flames.[2] Handle with extreme care in a fume hood.

-

Dichloromethane (DCM): This solvent is a suspected carcinogen and can cause skin and eye irritation. Use in a well-ventilated area and avoid inhalation of vapors.

Expected Results and Characterization

The successful synthesis will yield N-(5-chloro-2-nitrophenyl)acetamide as a crystalline solid. The identity and purity of the product should be confirmed by the following analytical techniques:

-

Appearance: Yellowish crystalline solid.

-

Melting Point: The melting point should be determined and compared with literature values if available. A sharp melting point is indicative of high purity.

-

Thin Layer Chromatography (TLC): A single spot on the TLC plate in an appropriate solvent system indicates the purity of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum is expected to show a singlet for the methyl protons of the acetyl group (around δ 2.3 ppm), a singlet for the amide proton (which may be broad and its chemical shift can vary), and signals in the aromatic region (δ 7.0-9.0 ppm) corresponding to the three protons on the phenyl ring. The exact chemical shifts and coupling patterns will depend on the substitution pattern. For the analogous compound N-(4-chloro-2-nitrophenyl)acetamide, the aromatic protons appear at δ 10.25 (s, 1H), 8.77 (d, J = 9.1 Hz, 1H), 8.19 (s, 1H), and 7.59 (d, J = 11.2 Hz, 1H), with the methyl singlet at 2.29 ppm.[3]

-

¹³C NMR: The spectrum should display signals for the methyl carbon, the carbonyl carbon of the amide, and the six aromatic carbons. The chemical shifts will be influenced by the electron-withdrawing nitro and chloro groups. For N-(4-chloro-2-nitrophenyl)acetamide, the carbonyl carbon appears at δ 169.0 ppm, the methyl carbon at δ 25.6 ppm, and the aromatic carbons in the range of δ 123.4-136.3 ppm.[3]

-

Troubleshooting

| Problem | Possible Cause | Solution |

| Low Yield | Incomplete reaction. | Extend the reaction time and monitor by TLC. Ensure the purity of starting materials. |

| Loss of product during work-up or recrystallization. | Minimize the number of transfers. Use minimal hot solvent for recrystallization and ensure complete cooling. | |

| Product is an oil or does not crystallize | Presence of impurities. | Purify the crude product by column chromatography before recrystallization. |

| Incorrect recrystallization solvent. | Experiment with different solvent systems, such as ethanol-water mixtures.[6] | |

| Multiple spots on TLC after purification | Incomplete purification. | Repeat the recrystallization process or perform column chromatography. |

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of N-(5-chloro-2-nitrophenyl)acetamide. By following the outlined procedures and adhering to the safety precautions, researchers can confidently prepare this important chemical intermediate for its various applications in drug discovery and development. The provided mechanistic insights and characterization guidelines further support the successful execution and validation of this synthetic route.

References

- The Royal Society of Chemistry. (n.d.). Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source.

-

PubChem. (n.d.). N-(5-Chloro-2-nitrophenyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]

- Journal of Young Pharmacists. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives.

- Google Patents. (n.d.). The chemical synthesis method of 5-chloro-2-nitroaniline.

-

ResearchGate. (2006). 2-Chloro-N-(4-nitrophenyl)acetamide. Retrieved from [Link]

- Benchchem. (n.d.). Technical Support Center: Synthesis of N-(2-Methyl-5-nitrophenyl)acetamide.

- Google Patents. (n.d.). A process for the preparation of 2-nitro-4,5- dichloroacetanilide.

-

ResearchGate. (n.d.). 1 H-NMR spectra of chemically synthesized 5-chloro-2-hydroxyacetanilide.... Retrieved from [Link]

-

ResearchGate. (2009). 2-Chloro-5-nitroaniline. Retrieved from [Link]

-

Capot Chemical. (2011). MSDS of N-(4,5-dichloro-2-nitrophenyl)acetamide. Retrieved from [Link]

-

Srini Chem. (n.d.). Acetamide,N-(2-methoxy-5-nitrophenyl) (CAS: 33721-54-9) Manufacturers. Retrieved from [Link]

Sources

- 1. srinichem.com [srinichem.com]

- 2. Preparation of 5-Chloro-2-nitroaniline_Chemicalbook [chemicalbook.com]

- 3. rsc.org [rsc.org]

- 4. CN1182104C - The chemical synthesis method of 5-chloro-2-nitroaniline - Google Patents [patents.google.com]

- 5. 2-Chloro-5-nitro-benzamine(6283-25-6) 13C NMR spectrum [chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Application Note: A Validated HPLC Method for Purity Analysis of N-(5-Chloro-2-nitrophenyl)acetamide

Abstract

This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of N-(5-Chloro-2-nitrophenyl)acetamide purity. The described method is stability-indicating, capable of separating the main component from its potential impurities and degradation products. This protocol is designed for researchers, scientists, and professionals in drug development and quality control, providing a comprehensive guide from method development rationale to full validation according to ICH guidelines.

Introduction

N-(5-Chloro-2-nitrophenyl)acetamide is a key intermediate in the synthesis of various pharmaceutical compounds and other fine chemicals.[1] Its purity is a critical quality attribute that can significantly impact the safety and efficacy of the final product. Therefore, a reliable and accurate analytical method for its purity assessment is essential. High-performance liquid chromatography (HPLC) is a powerful technique for separating and quantifying components in a mixture, making it the method of choice for this application.[2][3]

This document provides a detailed, step-by-step protocol for an isocratic RP-HPLC method coupled with UV detection. The rationale behind the selection of chromatographic parameters is explained, drawing from the physicochemical properties of the analyte and general principles of chromatography. Furthermore, a comprehensive validation protocol is outlined to demonstrate that the method is suitable for its intended purpose, adhering to the principles of scientific integrity and regulatory expectations as described in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][5]

Physicochemical Properties of N-(5-Chloro-2-nitrophenyl)acetamide

A thorough understanding of the analyte's properties is fundamental to developing a successful HPLC method.

| Property | Value | Source |

| Molecular Formula | C₈H₇ClN₂O₃ | [6] |

| Molecular Weight | 214.60 g/mol | [6] |

| CAS Number | 5443-33-4 | [6] |

| Melting Point | 126 °C | [7] |

| XLogP3 | 1.8 | [6] |

| Solubility | Soluble in ethanol, partially soluble in water and chloroform.[8] |

The presence of a nitro group and a chloro substituent on the phenyl ring, along with the acetamide group, gives the molecule a moderate polarity.[1] The XLogP3 value of 1.8 suggests that reversed-phase chromatography, which separates compounds based on hydrophobicity, is a suitable approach.[6][9] The aromatic structure of the molecule implies strong UV absorbance, making UV detection a sensitive and appropriate choice.

HPLC Method Development and Rationale

The primary objective was to develop a simple, rapid, and reliable isocratic HPLC method capable of separating N-(5-Chloro-2-nitrophenyl)acetamide from its potential process-related impurities and degradation products.

Column Selection

A C18 (octadecylsilyl) stationary phase is chosen due to its versatility and wide use in reversed-phase chromatography for separating moderately polar to nonpolar compounds.[10] The hydrophobic C18 chains will interact with the nonpolar regions of the analyte, providing good retention. A standard column dimension of 4.6 mm x 250 mm with a 5 µm particle size offers a good balance between resolution, efficiency, and backpressure.

Mobile Phase Selection

The mobile phase consists of a mixture of an aqueous component and an organic modifier.

-

Organic Modifier: Acetonitrile is selected over methanol due to its lower viscosity, which results in lower backpressure, and its better UV transparency at lower wavelengths.

-

Aqueous Phase: A buffer is necessary to control the pH of the mobile phase and ensure consistent retention times, especially if any ionizable impurities are present. A phosphate buffer at a slightly acidic pH (e.g., pH 3.0) is chosen to suppress the potential ionization of any acidic or basic functional groups in the analyte or its impurities, leading to sharper peaks and more reproducible retention.

-

Composition: An isocratic elution with a mixture of acetonitrile and phosphate buffer is chosen for its simplicity and robustness. The optimal ratio is determined experimentally to achieve a retention time for the main peak between 5 and 10 minutes, allowing for good separation from any early-eluting polar impurities and later-eluting nonpolar impurities. A starting point for optimization would be a 50:50 (v/v) mixture.

Detection Wavelength

Nitroaromatic compounds typically exhibit strong UV absorbance.[11] A UV-Vis scan of N-(5-Chloro-2-nitrophenyl)acetamide in the mobile phase should be performed to determine the wavelength of maximum absorbance (λmax). This will provide the highest sensitivity for the analyte and its related substances. For similar compounds, a λmax in the range of 254-280 nm is common.

Flow Rate and Injection Volume

A flow rate of 1.0 mL/min is a standard starting point for a 4.6 mm ID column, providing a good balance between analysis time and efficiency. The injection volume is set to 10 µL to avoid column overloading and ensure sharp peaks.

Experimental Protocol

Materials and Reagents

-

N-(5-Chloro-2-nitrophenyl)acetamide reference standard (purity ≥ 99.5%)

-

Acetonitrile (HPLC grade)

-

Potassium dihydrogen phosphate (KH₂PO₄) (AR grade)

-

Orthophosphoric acid (AR grade)

-

Water (HPLC grade, filtered and degassed)

Instrumentation

-

HPLC system with an isocratic pump, autosampler, column oven, and UV-Vis detector.

-

Chromatography data system (CDS) for data acquisition and processing.

-

Analytical balance

-

pH meter

-

Sonicator

Chromatographic Conditions

| Parameter | Condition |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase | Acetonitrile : 25 mM KH₂PO₄ buffer (pH 3.0, adjusted with H₃PO₄) (50:50, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | To be determined by λmax scan (e.g., 260 nm) |

| Injection Volume | 10 µL |

| Run Time | 20 minutes |

Preparation of Solutions

-

Buffer Preparation (25 mM KH₂PO₄, pH 3.0): Dissolve 3.4 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.05 with orthophosphoric acid. Filter through a 0.45 µm membrane filter.

-

Mobile Phase Preparation: Mix the buffer and acetonitrile in a 50:50 (v/v) ratio. Degas the mobile phase by sonication or helium sparging before use.

-

Standard Solution Preparation (0.1 mg/mL): Accurately weigh about 10 mg of N-(5-Chloro-2-nitrophenyl)acetamide reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

-

Sample Solution Preparation (0.1 mg/mL): Accurately weigh about 10 mg of the N-(5-Chloro-2-nitrophenyl)acetamide sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

Method Validation Protocol

The analytical method will be validated according to the ICH Q2(R1) guideline.[4][5]

System Suitability

System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis.[2][12]

-

Procedure: Inject the standard solution five times.

-

Acceptance Criteria:

-

Relative standard deviation (RSD) of the peak area ≤ 2.0%.

-

Tailing factor (T) ≤ 2.0.

-

Theoretical plates (N) ≥ 2000.

-

Specificity (Forced Degradation)

Forced degradation studies are conducted to demonstrate the stability-indicating nature of the method.[13][14]

-

Procedure: Subject the sample to stress conditions to induce degradation (target degradation of 5-20%).

-

Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

-

Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: 105 °C for 48 hours.

-

Photolytic Degradation: Expose to UV light (254 nm) for 24 hours.

-

-

Analysis: Analyze the stressed samples and a non-stressed control.

-

Acceptance Criteria: The method should be able to separate the main peak from all degradation product peaks. Peak purity analysis of the main peak in the stressed samples should be performed using a photodiode array (PDA) detector to confirm its homogeneity.

Linearity

-

Procedure: Prepare a series of at least five concentrations of the reference standard, typically ranging from 50% to 150% of the nominal concentration (e.g., 0.05, 0.075, 0.1, 0.125, 0.15 mg/mL). Inject each concentration in triplicate.

-

Analysis: Plot a graph of the mean peak area versus concentration.

-

Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Accuracy (Recovery)

-

Procedure: Perform recovery studies by spiking a known amount of the reference standard into a sample solution at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). Prepare each level in triplicate.

-

Analysis: Calculate the percentage recovery.

-

Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

-

Repeatability (Intra-day Precision):

-

Procedure: Analyze six replicate preparations of the sample solution at 100% of the nominal concentration on the same day, by the same analyst, and on the same instrument.

-

Acceptance Criteria: The RSD of the assay results should be ≤ 2.0%.

-

-

Intermediate Precision (Inter-day Precision):

-

Procedure: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

-

Acceptance Criteria: The RSD of the combined results from both days should be ≤ 2.0%.

-

Robustness

-

Procedure: Intentionally vary the chromatographic parameters and observe the effect on the results.

-

Flow rate (± 0.1 mL/min)

-

Mobile phase composition (± 2% organic)

-

Column temperature (± 5 °C)

-

pH of the buffer (± 0.2 units)

-

-

Acceptance Criteria: The system suitability parameters should still be met, and the assay results should not be significantly affected by the variations.

Data Presentation

The results of the method validation should be summarized in clear and concise tables.

Table 1: System Suitability Results

| Parameter | Acceptance Criteria | Result |

|---|---|---|

| RSD of Peak Area (%) | ≤ 2.0 | |

| Tailing Factor | ≤ 2.0 |

| Theoretical Plates | ≥ 2000 | |

Table 2: Linearity Results

| Parameter | Result |

|---|---|

| Range (mg/mL) | 0.05 - 0.15 |

| Correlation Coefficient (r²) |

| Regression Equation | |

Table 3: Accuracy (Recovery) Results

| Spiked Level (%) | Amount Added (mg) | Amount Recovered (mg) | Recovery (%) |

|---|---|---|---|

| 80 | |||

| 100 | |||

| 120 |

| Mean Recovery (%) | | | |

Table 4: Precision Results

| Parameter | RSD (%) |

|---|---|

| Repeatability (n=6) |

| Intermediate Precision (n=12) | |

Visualization of Workflows

Caption: Workflow for the HPLC analysis of N-(5-Chloro-2-nitrophenyl)acetamide.

Caption: Logical flow for the validation of the analytical method.

Conclusion

The developed RP-HPLC method for the purity analysis of N-(5-Chloro-2-nitrophenyl)acetamide is simple, specific, accurate, precise, and robust. The comprehensive validation demonstrates its suitability for routine quality control and stability testing in a pharmaceutical or chemical manufacturing environment. This application note provides a solid foundation for the implementation of this method, ensuring reliable and consistent results.

References

-

Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Journal of Young Pharmacists. Available at: [Link]

-

Smajlagić, A., et al. Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences. Available at: [Link]

-

N-(5-chloro-4-fluoro-2-nitrophenyl)acetamide. PubChem. Available at: [Link]

-

Wen, Y.-H., et al. 2-Chloro-N-(4-nitrophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

-

N-(5-Chloro-2-nitrophenyl)acetamide. PubChem. Available at: [Link]

-

Reversed Phase HPLC Method Development. Phenomenex. Available at: [Link]

-

USP General Chapter <621> Chromatography. U.S. Pharmacopeia. Available at: [Link]

-

Ju, K.-S., and Parales, R. E. Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews. Available at: [Link]

-

Rawat, T., and Pandey, I. P. Forced Degradation Studies. MedCrave online. Available at: [Link]

-

ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. Available at: [Link]

-

HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC Technologies. Available at: [Link]

-

The HPLC Analysis of Polar Analytes with Aqueous Mobile Phases. Crawford Scientific. Available at: [Link]

-

Sharma, G., et al. Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Asian Journal of Research in Pharmaceutical Sciences. Available at: [Link]

-

Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. Available at: [Link]

-

Dong, M. W. Are You Sure You Understand USP <621>? LCGC International. Available at: [Link]

-

Kormanyos, L. Forced Degradation Testing in Pharma. ResolveMass Laboratories Inc. Available at: [Link]

-

Development and Validation of a Reversed-Phase HPLC Method with UV Detection for the Determination of L-Dopa in Vicia faba L. Broad Beans. MDPI. Available at: [Link]

-

Quality Guidelines. ICH. Available at: [Link]

-

Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]

-

Understanding the Latest Revisions to USP <621>. Agilent. Available at: [Link]

-

USP-NF 621 Chromatography. Scribd. Available at: [Link]

-

ICH Q2 Validation of Analytical Procedures. YouTube. Available at: [Link]

-

Reverse-Phase HPLC Method for Measuring Polarity Distributions of Natural Organic Matter. ACS Publications. Available at: [Link]

-

Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. Available at: [Link]

-

The UV–vis spectra of 2-chloro- N-(2,4-dinitrophenyl)acetamide 1... ResearchGate. Available at: [Link]

Sources

- 1. N-(2-chloro-5-nitrophenyl)-2-phenylacetamide|100622-81-9 [benchchem.com]

- 2. usp.org [usp.org]

- 3. <621> CHROMATOGRAPHY [drugfuture.com]

- 4. ema.europa.eu [ema.europa.eu]

- 5. fda.gov [fda.gov]

- 6. n-(5-Chloro-2-nitrophenyl)acetamide | C8H7ClN2O3 | CID 224170 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. jcbsc.org [jcbsc.org]

- 9. phx.phenomenex.com [phx.phenomenex.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 14. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Troubleshooting peak tailing in HPLC analysis of n-(5-Chloro-2-nitrophenyl)acetamide

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center. This guide is designed to provide you, our fellow scientists and researchers, with a comprehensive, in-depth resource for troubleshooting one of the most common frustrations in HPLC: peak tailing, with a specific focus on the analysis of N-(5-Chloro-2-nitrophenyl)acetamide. My goal is to move beyond simple checklists and provide a logical framework grounded in chromatographic principles to help you diagnose, solve, and prevent this issue.

Section 1: Understanding the Problem and the Analyte

Before we can solve the problem, we must understand its root cause. Peak tailing, defined as a peak asymmetry factor (As) greater than 1.2, is most often a symptom of secondary, undesirable interactions between your analyte and the stationary phase.[1]

The Analyte: N-(5-Chloro-2-nitrophenyl)acetamide

To effectively troubleshoot, we need to consider the properties of our molecule of interest.

| Property | Value/Characteristic | Implication for HPLC Analysis |

| Molecular Formula | C₈H₇ClN₂O₃ | - |

| Molecular Weight | 214.60 g/mol | - |

| Structure | Contains an amide group (-NH-C=O), a nitro group (-NO₂), and a chloro (-Cl) group on a phenyl ring. | The amide group can act as a hydrogen bond donor and acceptor. The nitrogen in the amide can be weakly basic, making it susceptible to interactions with acidic silanol groups on the silica surface.[1][2] |

| Predicted XLogP3 | 1.8 | Moderately hydrophobic, suitable for reversed-phase chromatography.[3] |

Data sourced from PubChem CID 224170.[3]

The key takeaway is the presence of the amide group. In reversed-phase HPLC using silica-based columns, the primary cause of peak tailing for basic or polar compounds is the interaction with residual silanol groups (Si-OH) on the stationary phase surface.[1][4] These acidic silanols can form strong hydrogen bonds or have ionic interactions with basic analytes, creating a secondary retention mechanism that leads to tailing peaks.[1][4]

The Mechanism of Silanol Interaction

Even with modern, high-purity silica and advanced bonding chemistries, some residual silanols are always present. These can become deprotonated (Si-O⁻), especially at mid-range pH, and act as strong interaction sites for polar or basic analytes like N-(5-Chloro-2-nitrophenyl)acetamide.

Caption: Mechanism of peak tailing and mitigation.

Section 2: The Systematic Troubleshooting Workflow

When peak tailing appears, resist the urge to immediately change the column. A logical, step-by-step approach will save time, resources, and frustration. First, determine if the tailing affects all peaks or just your specific analyte. If all peaks are tailing, it suggests a system or column hardware issue. If only N-(5-Chloro-2-nitrophenyl)acetamide (or other polar/basic analytes) are tailing, it points to a chemical interaction problem.[5]

Caption: Systematic workflow for diagnosing peak tailing.

Section 3: Detailed Troubleshooting Q&A and Protocols

This section provides direct answers to common issues and step-by-step protocols for corrective actions.

Q1: My peak for N-(5-Chloro-2-nitrophenyl)acetamide is tailing, but other non-polar compounds look fine. What's the most likely cause and first step?

Answer: This is a classic sign of secondary interactions between the amide group on your analyte and active silanol sites on the column packing.[1][4] The most direct and effective first step is to modify your mobile phase to suppress these interactions.

Solution: Lower the mobile phase pH. Silanol groups are acidic, and by operating at a low pH (e.g., 2.5-3.0), you ensure they are fully protonated (Si-OH) and thus neutralized.[1][6] This prevents them from interacting with your analyte.

Protocol 3.1: Adjusting Mobile Phase pH

Prepare Aqueous Phase: Prepare your aqueous buffer (e.g., 20 mM potassium phosphate).

Calibrate pH Meter: Ensure your pH meter is properly calibrated.

Adjust pH: While stirring, slowly add an acid (e.g., phosphoric acid) to the aqueous phase until the pH is stable at your target value (e.g., pH 2.7). The pH should always be measured on the aqueous portion before mixing with the organic modifier.[7]

Filter: Filter the aqueous buffer through a 0.45 µm or 0.22 µm membrane filter.

Prepare Mobile Phase: Mix with the appropriate volume of organic solvent (e.g., acetonitrile or methanol).

Equilibrate: Equilibrate the column with at least 10-15 column volumes of the new mobile phase before injecting your sample.

Q2: I lowered the pH, and the tailing improved, but it's still not perfect. What's my next move?

Answer: While lowering the pH is effective, some highly active silanols can still cause issues. The next step is to introduce a "competing base" or "silanol masking agent" into your mobile phase.

Solution: Add a small concentration of triethylamine (TEA). TEA is a small basic molecule that will preferentially interact with the remaining active silanol sites, effectively shielding them from your analyte.[6][8] This allows your analyte to undergo a more ideal hydrophobic retention mechanism, resulting in a symmetrical peak.[8][9]

Protocol 3.2: Adding a Competing Base (Triethylamine)

Follow Protocol 3.1: Prepare your buffered aqueous phase at the desired low pH.

Add TEA: To the final aqueous buffer, add triethylamine to a final concentration of 0.05% to 0.1% v/v (e.g., 0.5 mL to 1.0 mL of TEA per 1 L of aqueous buffer).

Re-adjust pH (if necessary): The addition of TEA may slightly raise the pH. Re-verify and adjust the pH back to your target if needed.

Filter and Prepare Mobile Phase: Proceed with steps 4 and 5 from Protocol 3.1.

Equilibrate Thoroughly: It is crucial to equilibrate the column extensively (20-30 column volumes) to ensure the TEA has fully coated the active sites on the stationary phase.

Note: Using a competing base like TEA can sometimes lead to shorter column lifetimes due to hydrolysis of the stationary phase.[9] It is a powerful tool for improving peak shape but should be used judiciously.

Q3: I've tried modifying the mobile phase, but the tailing persists. Could my column be the problem?

Answer: Yes. If mobile phase optimization doesn't resolve the issue, the column itself is the next logical focus. This can be due to either the fundamental chemistry of the column or physical degradation.

Solution 1: Choose a Modern, End-Capped Column. Older columns, or those not specifically designed for analyzing basic compounds (Type A silica), have a higher concentration of active and acidic silanol groups.[4] "End-capping" is a process where the manufacturer further reacts the silica surface with a small silylating agent (like trimethylsilyl groups) to block a majority of the residual silanols.[1][10] Using a modern, high-purity, fully end-capped column is one of the best preventative measures against peak tailing for compounds like N-(5-Chloro-2-nitrophenyl)acetamide.[6][10]

Solution 2: Check for Physical Column Damage. If the tailing is observed for all peaks and appeared suddenly, it could be a physical issue. A void at the column inlet or a partially blocked inlet frit can cause peak distortion.[7][11]

Protocol 3.3: Column Washing and Regeneration

Disconnect from Detector: Disconnect the column outlet from the detector to avoid contamination.

Reverse Flow: Reverse the column direction (connect the former outlet to the pump).

Flush Frit: Flush the column with at least 10-20 column volumes of your mobile phase (without buffer salts) directly to a waste beaker. This can dislodge particulates from the inlet frit.

Strong Solvent Wash: Wash the column with a series of increasingly strong, miscible solvents. A common sequence for a C18 column is:

Water

Methanol

Acetonitrile

Isopropanol

Return to your mobile phase composition.

Re-equilibrate: Re-install the column in the correct flow direction and equilibrate thoroughly with your mobile phase.

If washing does not resolve the issue and a column void is suspected, the column likely needs to be replaced.[1]

Section 4: Frequently Asked Questions (FAQs)

-

Q: Can overloading my column cause peak tailing?

-

A: Yes, both mass overload (injecting too high a concentration) and volume overload can cause peak distortion.[6] While severe overload often causes peak fronting, it can also manifest as tailing. Try reducing your injection volume by half or diluting your sample 10-fold. If the peak shape improves, overload was a contributing factor.[6][11]

-

-

Q: My sample is dissolved in a strong solvent like 100% Acetonitrile. Could this be the issue?

-

A: Absolutely. Injecting a sample in a solvent significantly stronger than the mobile phase can cause poor peak shape, including tailing. The sample doesn't properly focus on the head of the column. Whenever possible, dissolve your sample in the initial mobile phase.[12]

-

-

Q: What is the ideal mobile phase pH relative to my analyte's pKa?

-

Q: Should I be using a guard column?

-

A: Yes. A guard column is a small, sacrificial column placed before the main analytical column. It protects the analytical column from strongly retained impurities and particulates that can damage the inlet frit and cause peak shape issues. Using a guard column is a highly recommended preventative measure.[12]

-

References

-

Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

-

ResearchGate. (2013). How can I prevent peak tailing in HPLC?. Retrieved from [Link]

-

Taylor, T. (2019). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. LCGC Europe. Retrieved from [Link]

-

Unknown Author. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

-

Labcompare. (2021). LABTips: How to Prevent Tailing Peaks in HPLC. Retrieved from [Link]

-

Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?. Retrieved from [Link]

-

Pharma Growth Hub. (2023). Effect of Triethylamine (TEA) on the Retention in RPLC. Retrieved from [Link]

-

Cytiva. (2024). How to fix asymmetrical chromatography peaks?. Retrieved from [Link]

-

Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 224170, n-(5-Chloro-2-nitrophenyl)acetamide. Retrieved from [Link]

-

Chrom Tech, Inc. (2025). What Is Endcapping in HPLC Columns. Retrieved from [Link]

-

Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

-

Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

-

Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from [Link]

-

Moravek, Inc. (n.d.). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

-

Phenomenex. (n.d.). Troubleshooting HPLC/UHPLC Peak Issues Mini Guide. Retrieved from [Link]

-

Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

Sources

- 1. elementlabsolutions.com [elementlabsolutions.com]

- 2. chromtech.com [chromtech.com]

- 3. n-(5-Chloro-2-nitrophenyl)acetamide | C8H7ClN2O3 | CID 224170 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]

- 5. waters.com [waters.com]

- 6. labcompare.com [labcompare.com]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. pharmagrowthhub.com [pharmagrowthhub.com]

- 9. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]

- 10. chromtech.com [chromtech.com]

- 11. researchgate.net [researchgate.net]

- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 13. chromatographytoday.com [chromatographytoday.com]

- 14. moravek.com [moravek.com]

- 15. acdlabs.com [acdlabs.com]

Technical Support Center: Purification of N-(5-Chloro-2-nitrophenyl)acetamide Isomers

Welcome to the dedicated technical support center for navigating the purification challenges of N-(5-Chloro-2-nitrophenyl)acetamide and its isomers. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice, frequently asked questions, and detailed protocols to streamline your purification workflows. Our focus is on providing practical, field-proven insights grounded in scientific principles to help you achieve high purity and yield.

Introduction: The Challenge of Isomeric Purity

The synthesis of N-(5-Chloro-2-nitrophenyl)acetamide, a valuable intermediate in pharmaceutical manufacturing, typically proceeds via the nitration of 3-chloroacetanilide. This reaction inherently produces a mixture of isomers, primarily the desired 5-chloro-2-nitroacetanilide and the undesired 3-chloro-4-nitroacetanilide. The structural similarity of these isomers presents a significant purification challenge. This guide will equip you with the knowledge and techniques to effectively separate these compounds and obtain your target molecule with the desired purity.

Isomer Formation Pathway

The nitration of 3-chloroacetanilide leads to the formation of two primary positional isomers. The directing effects of the chloro and acetamido groups on the aromatic ring influence the position of the incoming nitro group.

Caption: Formation of N-(5-Chloro-2-nitrophenyl)acetamide and its primary isomer.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of N-(5-Chloro-2-nitrophenyl)acetamide.

Question 1: My recrystallization from ethanol yields a product with a low melting point and significant isomeric impurity detected by HPLC. What's going wrong?

Answer: This is a common issue and can be attributed to several factors related to the recrystallization process. Here’s a systematic approach to troubleshoot:

-

Insufficient Solvent: If too little solvent is used, the impure solid may not fully dissolve, leading to the co-precipitation of the desired product and the isomeric impurity upon cooling. Conversely, using too much solvent will result in a low yield.[1]

-

Cooling Rate: Rapid cooling can trap impurities within the crystal lattice.[2] A slower, more controlled cooling process allows for the selective crystallization of the less soluble isomer.

-

Initial Purity: If the crude material is heavily contaminated with the 3-chloro-4-nitroacetanilide isomer, a single recrystallization may not be sufficient.

Troubleshooting Steps:

-